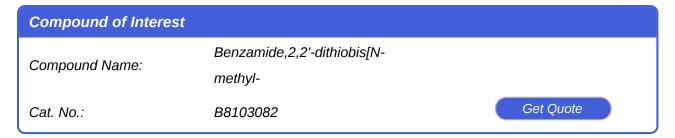


Synonyms for "Benzamide, 2,2'-dithiobis[N-methyl-"

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An In-depth Technical Guide on Benzamide, 2,2'-dithiobis[N-methyl-]

This technical guide provides a comprehensive overview of Benzamide, 2,2'-dithiobis[N-methyl-], a compound with significant antimicrobial and fungicidal properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, biological activity, and relevant experimental protocols.

Chemical Identity and Synonyms

Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound with the CAS number 2527-58-4. It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers



Туре	Identifier
IUPAC Name	N-methyl-2-[[2- (methylcarbamoyl)phenyl]disulfanyl]benzamide
CAS Number	2527-58-4
Molecular Formula	C16H16N2O2S2
Molecular Weight	332.44 g/mol
Common Synonyms	2,2'-dithiobis(N-methylbenzamide)
Dithio-2,2'-bis(N-methylbenzamide)	
Densil P	
2,2'-disulfanediylbis(N-methylbenzamide)	_

Physicochemical Properties

Understanding the physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	
Melting Point	217-219 °C[1]	
Boiling Point	545.9 °C (predicted)	
Density	1.31 g/cm ³	
Solubility	Soluble in Methanol	
Physical Form	Solid[1]	

Biological Activity and Mechanism of Action

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits significant antimicrobial and fungicidal activity. Its primary mode of action is believed to be the disruption of microbial cell membranes. The



disulfide bond is a key functional group, likely participating in redox reactions that can interfere with cellular processes.

Antimicrobial Activity

The compound has demonstrated activity against various microorganisms. Notably, it has a Minimum Inhibitory Concentration (MIC) of 32 μ g/mL against the Gram-positive bacterium Micrococcus luteus. Derivatives of this compound have also shown potent activity against Mycobacterium tuberculosis and Mycobacterium kansasii.

Table 3: Antimicrobial Activity Data

Organism	Compound	Activity (MIC)
Micrococcus luteus	Benzamide, 2,2'-dithiobis[N-methyl-]	32 μg/mL
Mycobacterium tuberculosis	Derivative 1	16 μg/mL
Mycobacterium kansasii	Derivative 2	8 μg/mL

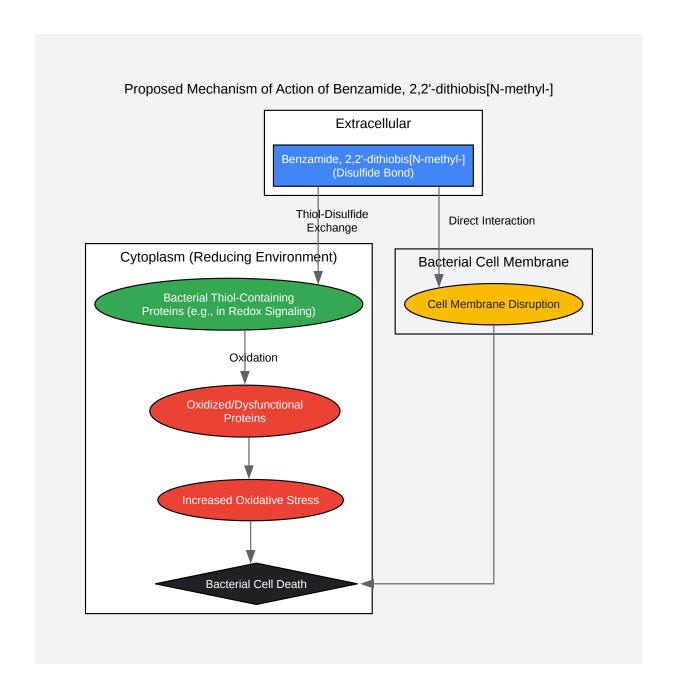
Fungicidal Activity

As a fungicide, Benzamide, 2,2'-dithiobis[N-methyl-] primarily acts as a contact fungicide, inhibiting the germination of fungal spores. This preventative action is crucial in controlling the spread of fungal infections.

Proposed Mechanism of Action: Interference with Redox Signaling

The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is a key structural feature that likely contributes to its biological activity. In the reducing environment of the bacterial cytoplasm, the disulfide bond can undergo thiol-disulfide exchange with cysteine residues in bacterial proteins. This can disrupt the function of proteins involved in essential processes, including redoxsensitive signaling pathways that regulate cellular responses to oxidative stress. By interfering with these pathways, the compound can induce a state of oxidative stress, leading to cell damage and death.





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Caption: Proposed mechanism of Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Protocols



Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A general method for the synthesis involves the reaction of a 2-substituted benzamide with a sulfurizing agent in an aprotic solvent in the presence of a metal salt and a ligand. A more specific method starts from 2,2'-dithiosalicylic acid.

Materials:

- 2,2'-dithiosalicylic acid
- Thionyl chloride
- Methylamine
- Anhydrous solvent (e.g., Toluene)
- Pyridine (as a catalyst)

Procedure:

- Acid Chloride Formation: In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an
 excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the
 evolution of gas ceases.
- Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.
- Amidation: Dissolve the resulting crude 2,2'-dithiobis(benzoyl chloride) in an anhydrous solvent like toluene. Cool the solution in an ice bath.
- Slowly add a solution of methylamine in the same solvent to the cooled acid chloride solution with constant stirring. A catalytic amount of pyridine can be added.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up: Filter the reaction mixture to remove any precipitate (methylamine hydrochloride).
 Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate



solution, and finally with brine.

• Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] using a broth microdilution method in a 96-well microtiter plate.

Materials:

- Benzamide, 2,2'-dithiobis[N-methyl-]
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal inoculum, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL
- Sterile DMSO for stock solution preparation
- Incubator

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
- Serial Dilutions: In the first column of a 96-well plate, add the appropriate volume of the stock solution to the growth medium to achieve the highest desired test concentration. Perform two-fold serial dilutions across the plate by transferring half the volume of the medium to the subsequent wells.



- Inoculation: Add the prepared microbial inoculum to each well, ensuring the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.
- Controls: Include a positive control (inoculum in medium without the compound) and a negative control (medium only) on each plate.
- Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Research and Drug Development

Benzamide, 2,2'-dithiobis[N-methyl-] serves as a valuable scaffold for the development of new therapeutic agents. Its known antimicrobial and fungicidal properties make it a lead compound for the design of novel anti-infective drugs. Furthermore, it is used as a chemical intermediate in the synthesis of other biologically active molecules, such as analogues of the tyrosine kinase inhibitor, Axitinib. Its use as a cross-linking agent in industrial applications, such as in the rubber industry, highlights its chemical reactivity and potential for further derivatization. Researchers can explore its structure-activity relationships by synthesizing and testing new analogues with modified properties to enhance potency and selectivity.

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References

- 1. researchgate.net [researchgate.net]
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